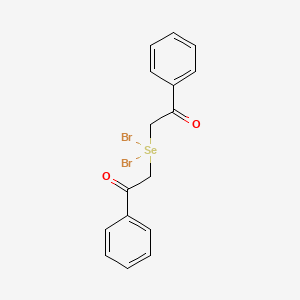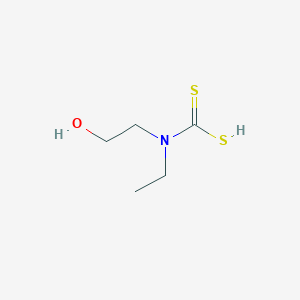
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- is a specialized organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes a silane core bonded to a 1,1-dimethylethyl group, two methyl groups, and a 1-methyl-1-phenylpropoxy group. These structural features impart specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is catalyzed by transition metals such as platinum, rhodium, or palladium. The general reaction conditions include:
Temperature: 25-100°C
Solvent: Toluene or hexane
Catalyst: Platinum-based catalysts like Karstedt’s catalyst
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high selectivity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the 1-methyl-1-phenylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Silanes with reduced functional groups
Substitution: New organosilicon compounds with different substituents
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials such as silicone rubbers, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- involves its ability to act as a hydride donor or radical initiator. The silicon-hydrogen bond can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can stabilize or destabilize reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
- Triethylsilane
- Trimethylsilane
- Phenylsilane
- Diphenylsilane
Comparison: Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- is unique due to its specific substituents, which impart distinct reactivity and stability. Compared to simpler silanes like triethylsilane or trimethylsilane, this compound offers enhanced steric protection and electronic effects, making it suitable for specialized applications in synthesis and material science.
Eigenschaften
CAS-Nummer |
92989-81-6 |
|---|---|
Molekularformel |
C16H28OSi |
Molekulargewicht |
264.48 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(2-phenylbutan-2-yloxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-8-16(5,14-12-10-9-11-13-14)17-18(6,7)15(2,3)4/h9-13H,8H2,1-7H3 |
InChI-Schlüssel |
KQJIYYMSMAIGKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)

![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)

![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)





